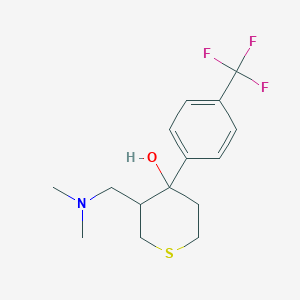
1,3-dimethyl-2-thiophen-2-yl-2H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2-(2-thienyl)-2,3-dihydro-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a thienyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-thiophen-2-yl-2H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-thiophenecarboxaldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and purification methods is tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2-(2-thienyl)-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2-(2-thienyl)-2,3-dihydro-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-2-thiophen-2-yl-2H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenecarboxaldehyde: A precursor used in the synthesis of 1,3-dimethyl-2-thiophen-2-yl-2H-benzimidazole.
Benzimidazole: The core structure of the compound, which is also found in many other biologically active molecules.
Thiophene: The thienyl group in the compound is derived from thiophene, a sulfur-containing heterocycle.
Uniqueness
1,3-Dimethyl-2-(2-thienyl)-2,3-dihydro-1H-benzimidazole is unique due to its combination of a benzimidazole core with a thienyl group and two methyl substituents This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds
Propiedades
Fórmula molecular |
C13H14N2S |
|---|---|
Peso molecular |
230.33g/mol |
Nombre IUPAC |
1,3-dimethyl-2-thiophen-2-yl-2H-benzimidazole |
InChI |
InChI=1S/C13H14N2S/c1-14-10-6-3-4-7-11(10)15(2)13(14)12-8-5-9-16-12/h3-9,13H,1-2H3 |
Clave InChI |
OEQXQGXGGOKFFG-UHFFFAOYSA-N |
SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=CS3 |
SMILES canónico |
CN1C(N(C2=CC=CC=C21)C)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl]methanesulfonamide](/img/structure/B374830.png)
![3-[(dimethylamino)methyl]-4-phenyltetrahydro-2H-thiopyran-4-ol](/img/structure/B374831.png)
![N-{1-[8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl}ethanesulfonamide](/img/structure/B374833.png)
![N-{1-[8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl}methanesulfonamide](/img/structure/B374834.png)


![1-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]-4-methylpiperazine](/img/structure/B374840.png)
![1-[3-([1,1'-Biphenyl]-2-yloxy)propyl]-4-methylpiperazine](/img/structure/B374841.png)
![N-[4-([1,1'-biphenyl]-2-yloxy)butyl]-N-methylamine](/img/structure/B374842.png)
![4-([1,1'-Biphenyl]-2-yloxy)butanimidamide](/img/structure/B374844.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl (methylsulfanyl)acetate](/img/structure/B374848.png)
![8-{2-[(diphenylacetyl)oxy]ethyl}-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374849.png)
![2-Isopropyl-8-methyl-1,3-dioxo-8-(2-{[(2-oxo-1-pyrrolidinyl)acetyl]oxy}ethyl)-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374850.png)

